molecular formula C22H24N4O2 B2931162 N-(3-acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286728-34-4

N-(3-acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2931162
CAS No.: 1286728-34-4
M. Wt: 376.46
InChI Key: CKUHAIHZJSYHCT-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative characterized by a dimethylamino group at position 3 and a p-tolyl substituent at position 4 of the pyrazole ring. The 3-acetylphenyl group on the acetamide moiety distinguishes it from related compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-8-10-17(11-9-15)20-13-26(24-22(20)25(3)4)14-21(28)23-19-7-5-6-18(12-19)16(2)27/h5-13H,14H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHAIHZJSYHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An acetylphenyl group.
  • A pyrazole ring substituted with dimethylamino and p-tolyl groups.
  • An acetamide functional group.

This unique arrangement contributes to its biological properties, influencing interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. For instance, the pyrazole moiety is known for its role in modulating enzyme activity and receptor interactions. In particular, compounds like this compound may influence:

  • Enzyme Inhibition : Potentially inhibiting kinases or phosphatases involved in cell signaling pathways.
  • Receptor Modulation : Interacting with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and pain modulation.

Antinociceptive Activity

A study involving related compounds demonstrated significant antinociceptive effects in animal models. For example, compounds structurally related to this compound were tested for their ability to relieve pain induced by oxaliplatin, a chemotherapeutic agent. These studies utilized mouse models to assess pain relief through behavioral tests and electrophysiological assessments of receptor activity .

Case Study 1: Pain Relief

In a controlled study, the efficacy of a related compound was analyzed for its ability to alleviate neuropathic pain. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting potential therapeutic applications in chronic pain management .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives similar to this compound. The study reported that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Research Findings Summary Table

Study Activity Assessed Findings
Case Study 1Antinociceptive ActivitySignificant reduction in pain responses in mouse models compared to controls .
Case Study 2Antimicrobial ActivityEffective against multiple bacterial strains; MIC values indicated strong antibacterial properties .
Preliminary ResearchEnzyme InhibitionSuggested inhibition of key signaling pathways; further studies needed for confirmation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazole vs. Triazole Derivatives: describes 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e), which replaces pyrazole with a triazole core. The triazole analog exhibits lower synthetic yield (30% vs. typical pyrazole yields of 50–70%) under microwave conditions (70°C, 65 W), suggesting pyrazoles may offer better stability or reactivity .
  • Pyrazolo-Pyrimidine Hybrids :
    highlights pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83) with fused pyrimidine rings. These compounds show higher melting points (302–304°C vs. ~165–200°C for simpler pyrazoles), indicating enhanced crystallinity due to extended π-conjugation .

Substituent Effects

  • Electron-Donating Groups: The dimethylamino group in the target compound likely enhances solubility via hydrogen bonding, compared to the methoxy group in 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide (). The latter’s trifluoromethylbenzyl group increases lipophilicity (molecular weight: 432.4 vs. ~380–400 for the target compound), which may affect membrane permeability .
  • Aromatic Substituents: The p-tolyl group in the target compound contributes to hydrophobic interactions, similar to the 4-phenyl group in 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide ().

Pharmacological and Physical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight Notable Activity
Target Compound Pyrazole 3-(dimethylamino), 4-(p-tolyl) Not reported ~380–400 Kinase inhibition (inferred)
2e () Triazole 4-cyclopropyl, pyridinylpyrimidine 165–167 ~450 Not specified
Example 83 () Pyrazolo-pyrimidine 3-fluoro-4-isopropoxyphenyl 302–304 ~570 Kinase inhibition
N-(p-tolyl)acetamide () Triazole 4-phenyl, p-tolyl Not reported ~350 Crystallographic stability
  • Synthetic Yields : Pyrazole derivatives generally exhibit higher yields (e.g., 50–70% in zaleplon intermediates, ) compared to triazoles (30%, ) .
  • Bioactivity: The target compound’s dimethylamino and acetyl groups may enhance kinase selectivity compared to quinoline-containing analogs like tunisertib (), which targets serine/threonine kinases .

Key Research Findings

  • Structural Stability : Pyrazole derivatives with p-tolyl groups (e.g., ) demonstrate robust crystallinity, whereas pyrazolo-pyrimidine hybrids () show exceptional thermal stability .
  • Solubility vs. Potency: The dimethylamino group improves aqueous solubility but may reduce cell permeability compared to lipophilic substituents (e.g., trifluoromethyl in ) .
  • Synthetic Accessibility : The target compound’s synthesis shares steps with zaleplon intermediates (), suggesting scalable routes via acetylation and pyrazole cyclization .

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